2,4-Difluoro-1-(isocyano(tosyl)methyl)benzene

Übersicht

Beschreibung

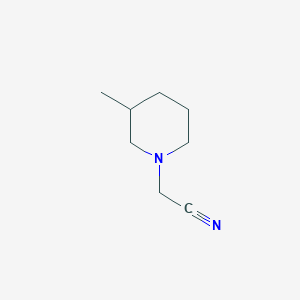

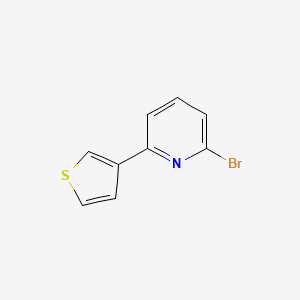

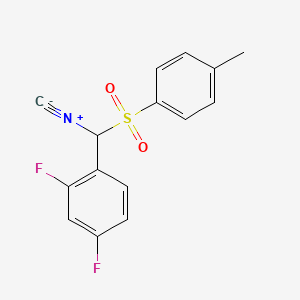

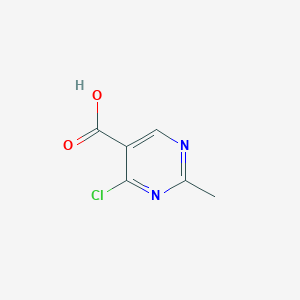

2,4-Difluoro-1-(isocyano(tosyl)methyl)benzene, also known as DFTB or N-Isocyanotosyl-2,4-difluoroaniline, is a versatile compound. It has a CAS Number of 660431-66-3 and a linear formula of C15H11F2NO2S .

Molecular Structure Analysis

The molecular structure of 2,4-Difluoro-1-(isocyano(tosyl)methyl)benzene is represented by the formula C15H11F2NO2S . This indicates that it contains 15 carbon atoms, 11 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .Wissenschaftliche Forschungsanwendungen

Benzene Exposure and Hematotoxicity

- Studies have identified benzene as a ubiquitous environmental pollutant and industrial chemical linked to leukemia and other blood disorders. Benzene exposure has been associated with promoter methylation of key genes like ERCC3, which plays a role in nucleotide excision repair, indicating a potential mechanism for benzene-induced hematotoxicity (Zheng et al., 2017).

Isocyanates and Occupational Health Risks

- Isocyanates, common in various industries for products like spray paints and adhesives, are known for their potential to cause industrial asthma and other respiratory issues. The study on isocyanates exposure in the motor vehicle repair (MVR) industry highlights the occupational health risks and the importance of monitoring exposure levels (Hu et al., 2017).

Methylation and Benzene Exposure

- The role of methylation in the promoter regions of genes like ERCC3 and CSF3R has been studied in the context of benzene exposure. These epigenetic modifications are significant as they may contribute to benzene's toxicological effects, including reduced neutrophil count and potential hematotoxicity (Xing et al., 2013; Ren et al., 2020).

Exposure to Isocyanates in Polyurethane Manufacture

- In polyurethane manufacture, exposure to compounds like 4,4'-methylene-bis(2-chloroaniline) (MbOCA) and isocyanates has been a concern. Biological monitoring for these compounds, including methylene bisphenyl isocyanate (MDI), is crucial for understanding occupational exposure risks and ensuring worker safety (Keen et al., 2012).

Biomonitoring for Benzene Exposure

- Biomonitoring approaches, such as measuring urinary biomarkers like S-phenylmercapturic acid and trans,trans-muconic acid, have been developed to assess benzene exposure in occupational settings. Such biomarkers are crucial for understanding the exposure levels and potential health risks associated with benzene, a known carcinogen (Bollati et al., 2007).

Eigenschaften

IUPAC Name |

2,4-difluoro-1-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F2NO2S/c1-10-3-6-12(7-4-10)21(19,20)15(18-2)13-8-5-11(16)9-14(13)17/h3-9,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JULOFCZKOQFMRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C2=C(C=C(C=C2)F)F)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40623656 | |

| Record name | 2,4-Difluoro-1-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Difluoro-1-(isocyano(tosyl)methyl)benzene | |

CAS RN |

660431-66-3 | |

| Record name | 2,4-Difluoro-1-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloropyrido[4,3-d]pyrimidine](/img/structure/B1322630.png)

![4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1322633.png)

![3-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid](/img/structure/B1322635.png)

![3-[(2,6-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B1322637.png)

![2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1322644.png)